molecular formula C10H6STe B14505709 Naphtho(1,8-cd)-1,2-tellurathiole CAS No. 64869-36-9

Naphtho(1,8-cd)-1,2-tellurathiole

Cat. No.: B14505709
CAS No.: 64869-36-9
M. Wt: 285.8 g/mol
InChI Key: WLWISZOKSSDQPN-UHFFFAOYSA-N
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Description

Naphtho(1,8-cd)-1,2-tellurathiole is a heterocyclic compound that contains a tellurium atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho(1,8-cd)-1,2-tellurathiole typically involves the reaction of 1,8-diaminonaphthalene with a tellurium source under specific conditionsThe reaction conditions often require an aprotic solvent and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Naphtho(1,8-cd)-1,2-tellurathiole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tellurium oxides.

    Reduction: Reduction reactions can convert the tellurium atom to a lower oxidation state.

    Substitution: The tellurium atom can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and organometallic reagents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while substitution reactions can produce a variety of organotellurium derivatives .

Scientific Research Applications

Naphtho(1,8-cd)-1,2-tellurathiole has several scientific research applications:

Mechanism of Action

The mechanism by which Naphtho(1,8-cd)-1,2-tellurathiole exerts its effects involves interactions with various molecular targets. The tellurium atom can form bonds with biological molecules, potentially disrupting cellular processes. The compound’s unique structure allows it to interact with specific enzymes and proteins, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Naphtho(1,8-cd)-1,2-dithiole
  • Naphtho(1,8-cd)-1,2-selenathiole
  • Naphtho(1,8-cd)-1,2-thiadiazine

Uniqueness

Naphtho(1,8-cd)-1,2-tellurathiole is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur and selenium analogs. These properties include higher reactivity and potential for forming more stable compounds under certain conditions .

Properties

CAS No.

64869-36-9

Molecular Formula

C10H6STe

Molecular Weight

285.8 g/mol

IUPAC Name

2-thia-3-telluratricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene

InChI

InChI=1S/C10H6STe/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H

InChI Key

WLWISZOKSSDQPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)S[Te]C3=CC=C2

Origin of Product

United States

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